SCH-202676

Description

Properties

IUPAC Name |

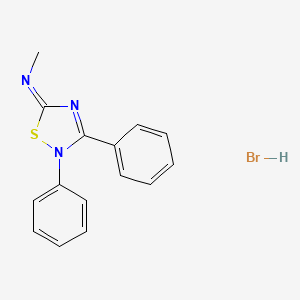

N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3S.BrH/c1-16-15-17-14(12-8-4-2-5-9-12)18(19-15)13-10-6-3-7-11-13;/h2-11H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJYGOWVFDGULLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C1N=C(N(S1)C2=CC=CC=C2)C3=CC=CC=C3.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201017393 | |

| Record name | N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

265980-25-4 | |

| Record name | N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Dual Identity of SCH-202676: A Technical Whitepaper on its Controverted Mechanism of Action

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth analysis of the evolving understanding of the mechanism of action of SCH-202676, a compound that has sparked significant debate within the pharmacological community. Initially lauded as a promising broad-spectrum allosteric modulator of G protein-coupled receptors (GPCRs), subsequent research has unveiled a more complex and nuanced mode of operation, pointing towards a thiol-based interaction rather than true allosteric modulation. This document will dissect the evidence for both proposed mechanisms, present available quantitative data, detail the key experimental protocols employed in these investigations, and provide visual representations of the underlying molecular processes.

The Initial Paradigm: this compound as a Pan-Allosteric Modulator

This compound, a novel thiadiazole compound, first garnered attention as an inhibitor of both agonist and antagonist binding to a variety of structurally distinct GPCRs.[1][2] This promiscuous activity, observed across receptors for opioids, adrenergic amines, acetylcholine, and dopamine, led to the hypothesis that this compound acts as an allosteric modulator, binding to a common structural motif present in a large number of GPCRs.[1][2]

The initial evidence supporting this allosteric mechanism included:

-

Broad-Spectrum Inhibition: The compound was shown to inhibit radioligand binding to a wide array of GPCRs, including the human µ-, δ-, and κ-opioid, α- and β-adrenergic, muscarinic M1 and M2, and dopaminergic D1 and D2 receptors.[1][2]

-

G Protein Independence: The inhibitory effect of this compound on antagonist binding was observed in a system devoid of classical heterotrimeric G proteins (β2-adrenergic receptor expressed in Escherichia coli), suggesting a direct interaction with the receptor.[1][2]

-

Reversibility: The effects of this compound on radioligand binding were found to be reversible, a characteristic often associated with allosteric modulators.[1]

This initial model positioned this compound as a unique tool to probe GPCR function and a potential lead for the development of a new class of therapeutics.

Quantitative Data from Initial Allosteric Modulation Studies

| Receptor | Ligand Interaction Inhibited | IC50 Value | Bmax Change | KD Change | Reference |

| α2a-adrenergic receptor | Agonist and Antagonist | 0.5 µM | Decreased | Slight Increase | [1] |

A Paradigm Shift: The Emergence of a Thiol-Based Mechanism

Further investigation into the mechanism of action of this compound revealed critical inconsistencies with the allosteric modulator hypothesis. A pivotal study demonstrated that the effects of this compound are highly sensitive to the presence of reducing agents, specifically dithiothreitol (DTT).[3] This finding strongly suggested that the compound's activity is mediated through interaction with sulfhydryl (-SH) groups, likely on cysteine residues within the GPCRs or associated proteins.

Key evidence supporting the thiol-based mechanism includes:

-

Reversal by DTT: The inhibitory effects of this compound on receptor-mediated G protein activity were completely reversed by the addition of 1 mM DTT.[3]

-

Lack of Effect in the Presence of DTT: In the presence of DTT, this compound had no discernible effect on the agonist-driven G protein activity of several GPCRs, including adenosine A1, α2-adrenergic, cannabinoid CB1, muscarinic M2/M4, and others.[3]

-

Structural Changes: 1H NMR analysis indicated that this compound undergoes structural alterations after incubation with DTT or brain tissue, further supporting a chemical interaction.[1][3]

This evidence strongly refutes the notion of this compound as a true allosteric modulator and instead points to a mechanism involving the modification of thiol groups, which could non-specifically disrupt receptor function.

Signaling Pathways and Proposed Mechanisms of Action

The dual interpretations of this compound's mechanism of action can be visualized as follows:

Figure 1: Proposed Allosteric Modulation by this compound.

Figure 2: Proposed Thiol-Based Mechanism of this compound.

Key Experimental Protocols

The investigation into the mechanism of action of this compound relied heavily on two primary experimental techniques: radioligand binding assays and [35S]GTPγS binding assays.

Radioligand Binding Assays

These assays were used to determine the ability of this compound to inhibit the binding of known ligands (agonists or antagonists) to their receptors.

Generalized Protocol:

-

Membrane Preparation: Membranes from cells expressing the target GPCR are prepared by homogenization and centrifugation.

-

Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]-labeled) is incubated with the cell membranes in the presence of varying concentrations of this compound.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

-

Detection: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

[35S]GTPγS Binding Assays

This functional assay measures the activation of G proteins following receptor stimulation, providing a more direct assessment of the functional consequences of ligand binding.

Generalized Protocol:

-

Membrane Preparation: Similar to radioligand binding assays, membranes containing the GPCR of interest are prepared.

-

Incubation: The membranes are incubated with a specific agonist for the target receptor, GDP, and the non-hydrolyzable GTP analog, [35S]GTPγS, in the presence or absence of this compound. To investigate the thiol-based mechanism, parallel experiments are conducted with and without 1 mM DTT.

-

Reaction Termination: The binding reaction is stopped by the addition of ice-cold buffer and rapid filtration.

-

Quantification: The amount of [35S]GTPγS bound to the G proteins, which is proportional to the level of G protein activation, is measured by scintillation counting.

-

Data Analysis: The effect of this compound on agonist-stimulated [35S]GTPγS binding is determined.

Figure 3: Generalized Workflow for a [35S]GTPγS Binding Assay.

Conclusion and Future Directions

The case of this compound serves as a critical reminder of the importance of rigorous mechanistic investigation in drug discovery. While initially promising as a pan-allosteric modulator, the compelling evidence for a thiol-based mechanism of action has fundamentally altered our understanding of this compound. It is now apparent that this compound's promiscuous activity is likely due to non-specific interactions with sulfhydryl groups, leading to a disruption of receptor function rather than a refined allosteric modulation.

For researchers in the field, this underscores the necessity of including reducing agents like DTT in the experimental design when evaluating compounds with potential for broad GPCR activity, especially those containing reactive chemical moieties. Future studies on this compound and similar compounds should focus on identifying the specific cysteine residues that are modified and elucidating the precise chemical nature of this interaction. While the initial promise of this compound as a selective pharmacological tool has diminished, the scientific journey to unravel its true mechanism of action has provided valuable lessons for the broader field of GPCR pharmacology and drug development.

References

- 1. The 'allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: An allosteric modulator of both agonist and antagonist binding to G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The ‘allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

The Evolving Story of SCH-202676: From Promiscuous Allosteric Modulator to Thiol-Reactive Agent

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Initial Promise of a Pan-GPCR Modulator

The quest for allosteric modulators of G protein-coupled receptors (GPCRs) is a key focus in modern drug discovery. These molecules, which bind to a site topographically distinct from the orthosteric ligand binding site, offer the potential for greater receptor subtype selectivity and a more nuanced modulation of signaling. In 2001, Fawzi and colleagues introduced SCH-202676, a compound that appeared to be a non-selective allosteric modulator of numerous GPCRs.[1] This discovery was significant as it suggested the existence of a common, "privileged" allosteric site across a wide array of GPCRs.[1][2]

This compound was shown to inhibit radioligand binding to a variety of human receptors, including opioid, adrenergic, muscarinic, and dopaminergic subtypes, with IC50 values in the low micromolar to nanomolar range.[1] Crucially, its effects were reported to be reversible and independent of G proteins, as it inhibited antagonist binding to the β2-adrenergic receptor expressed in a G protein-deficient E. coli system.[1] These initial findings painted a picture of this compound as a valuable tool for studying GPCR structure and function, and as a potential scaffold for developing novel therapeutics.

Quantitative Data: Early Evidence for Allosteric Modulation

The initial characterization of this compound involved a series of radioligand binding assays across a panel of heterologously expressed human GPCRs. The data from these studies are summarized below.

Table 1: Inhibitory Activity of this compound on Radioligand Binding to Various GPCRs

| Receptor Subtype | Radioligand | IC50 (µM) |

| α2a-Adrenergic | [3H]Rauwolscine (antagonist) | 0.5 |

| β2-Adrenergic | [125I]Iodocyanopindolol (antagonist) | ~1 |

| Dopamine D1 | [3H]SCH-23390 (antagonist) | ~1 |

| Dopamine D2 | [3H]Spiperone (antagonist) | ~1 |

| Muscarinic M1 | [3H]Pirenzepine (antagonist) | ~1 |

| Muscarinic M2 | [3H]AF-DX 384 (antagonist) | ~1 |

| µ-Opioid | [3H]Diprenorphine (antagonist) | ~0.1 |

| δ-Opioid | [3H]Naltrindole (antagonist) | ~1.8 |

| κ-Opioid | [3H]U-69593 (agonist) | ~1 |

Data compiled from Fawzi et al., 2001.[1]

Further studies on the α2a-adrenergic receptor indicated that this compound decreased the Bmax of radiolabeled antagonist binding with a slight increase in the KD, and it inhibited agonist-induced receptor activation.[1] This modulation of both agonist and antagonist binding is a hallmark of allosteric interaction.

Experimental Protocols: The Initial Characterization

The foundational experiments that led to the classification of this compound as an allosteric modulator primarily involved radioligand binding assays and functional assays measuring G protein activation.

Radioligand Binding Assays

Objective: To determine the affinity and binding characteristics of this compound at various GPCRs.

General Methodology:

-

Membrane Preparation: Plasma membranes were prepared from cells heterologously expressing the GPCR of interest (e.g., CHO or HEK293 cells).

-

Incubation: Membranes were incubated with a specific radiolabeled ligand (agonist or antagonist) and varying concentrations of this compound in a suitable buffer.

-

Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.

-

Detection: The amount of bound radioactivity on the filters was quantified using liquid scintillation counting.

-

Data Analysis: Non-linear regression analysis was used to determine IC50 values, and further saturation binding experiments were conducted to determine changes in KD and Bmax in the presence of this compound.

[35S]GTPγS Binding Assays

Objective: To assess the functional effect of this compound on agonist-induced G protein activation.

General Methodology:

-

Membrane Incubation: Cell membranes expressing the GPCR of interest were incubated with an agonist, varying concentrations of this compound, and [35S]GTPγS in an appropriate assay buffer.

-

G Protein Activation: Agonist binding promotes the exchange of GDP for GTP (or the non-hydrolyzable analog [35S]GTPγS) on the Gα subunit.

-

Separation and Detection: The reaction was stopped, and the amount of [35S]GTPγS bound to the G proteins was determined by scintillation counting after filtration.

-

Data Analysis: The ability of this compound to inhibit agonist-stimulated [35S]GTPγS binding was quantified.

A Paradigm Shift: Unveiling the Thiol-Reactive Mechanism

Despite the compelling initial data, subsequent research began to unravel the true mechanism of action of this compound. A pivotal study by Lewandowicz and colleagues in 2006 demonstrated that the effects of this compound were highly sensitive to the presence of the reducing agent dithiothreitol (DTT).[2][3]

In the absence of DTT, this compound elicited non-specific effects in [35S]GTPγS binding assays.[2][3] However, the addition of 1 mM DTT completely reversed these effects, suggesting an interaction with sulfhydryl (-SH) groups on the receptor or associated proteins.[2][3] In the presence of DTT, this compound had no effect on the G protein activation mediated by a range of Gi-coupled receptors, including adenosine A1, α2-adrenergic, cannabinoid CB1, and muscarinic M2/M4 receptors.[2][3]

Visualizing the Mechanisms: Signaling and Experimental Workflows

The following diagrams illustrate the initially proposed allosteric mechanism and the subsequently revealed thiol-reactive mechanism of this compound.

Figure 1. Proposed Allosteric Modulation by this compound.

Figure 2. Thiol-Reactive Mechanism of this compound.

Figure 3. Experimental Workflow for this compound Characterization.

Conclusion and Future Directions

The story of this compound serves as a critical lesson in drug discovery and chemical biology. While initial, well-conducted experiments pointed towards a novel, pan-GPCR allosteric modulator, more nuanced investigations that controlled for redox conditions revealed a different mechanism of action. This highlights the importance of considering potential compound reactivity, especially with promiscuous inhibitors, and the utility of including reagents like DTT in assay buffers to identify thiol-reactive compounds.

While this compound did not fulfill its initial promise as a universal allosteric modulator, it remains a valuable tool compound for studying the role of cysteine residues in GPCR function. Its journey from a celebrated allosteric modulator to a recognized thiol-reactive agent provides invaluable insights for the scientific community, reinforcing the principles of rigorous scientific inquiry and the continuous evolution of our understanding of pharmacology.

References

- 1. This compound: An allosteric modulator of both agonist and antagonist binding to G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The ‘allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The 'allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Modulator: A Technical Guide to SCH-202676

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SCH-202676, chemically identified as N-(2,3-diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)methanamine, emerged in the scientific landscape as a novel compound with the intriguing ability to modulate the function of a wide array of G protein-coupled receptors (GPCRs). Initially lauded as a promising allosteric modulator, subsequent investigations have unveiled a more complex mechanism of action, suggesting its effects are, at least in part, attributable to its reactivity with sulfhydryl groups on these receptors. This technical guide provides a comprehensive overview of the discovery, history, and evolving understanding of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the pertinent signaling pathways to serve as a valuable resource for the scientific community.

Discovery and Historical Perspective

This compound was first reported as a novel thiadiazole compound that inhibited both agonist and antagonist binding to a variety of structurally distinct GPCRs.[1][2] This broad spectrum of activity, spanning opioid, adrenergic, muscarinic, and dopaminergic receptors, positioned it as a unique tool for studying GPCR function.[1][2] The initial hypothesis was that this compound interacted with a common structural motif present in a large number of GPCRs, acting as a true allosteric modulator.[1] This was supported by the observation that its effects were reversible.[1]

However, the narrative surrounding this compound's mechanism of action began to shift as further research emerged. Studies revealed that the effects of this compound on GPCR function were sensitive to the presence of reducing agents like dithiothreitol (DTT).[3][4] This finding led to the revised hypothesis that this compound acts as a thiol-reactive compound, modifying sulfhydryl groups on the GPCRs rather than binding to a distinct allosteric site.[3] This reclassification from a true allosteric modulator to a sulfhydryl-reactive agent has significant implications for its use as a pharmacological tool and its potential as a therapeutic lead.

Chemical Properties and Synthesis

Chemical Name: N-(2,3-diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)methanamine[1]

Pharmacological Data

The initial characterization of this compound involved a series of radioligand binding assays to determine its potency and efficacy at various GPCRs. The following tables summarize the available quantitative data.

Table 1: Inhibitory Activity of this compound on Radioligand Binding

| Receptor Target | Radioligand | Assay Type | IC50 (µM) | Reference |

| α2a-Adrenergic Receptor | Agonist & Antagonist | Inhibition | 0.5 | [1] |

| Adenosine A1 Receptor | Various | Inhibition | - | [4] |

| Adenosine A2A Receptor | Various | Inhibition | - | [4] |

| Adenosine A3 Receptor | Various | Inhibition | - | [4] |

| µ-Opioid Receptor | Various | Inhibition | - | [1] |

| δ-Opioid Receptor | Various | Inhibition | - | [1] |

| κ-Opioid Receptor | Various | Inhibition | - | [1] |

| Muscarinic M1 Receptor | Various | Inhibition | - | [1] |

| Muscarinic M2 Receptor | Various | Inhibition | - | [1] |

| Dopamine D1 Receptor | Various | Inhibition | - | [1] |

| Dopamine D2 Receptor | Various | Inhibition | - | [1] |

Note: Specific IC50 values for many of the listed receptors are not explicitly stated in the provided search results, but inhibitory activity was confirmed.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is the modulation of ligand binding to GPCRs. As discussed, this is now understood to occur primarily through the interaction with cysteine residues on the receptors. This interaction can alter the conformation of the receptor, thereby affecting its ability to bind its cognate ligands and to couple to downstream signaling partners.

GPCRs transduce extracellular signals by activating intracellular heterotrimeric G proteins, which are classified into several families (Gαs, Gαi/o, Gαq/11, and Gα12/13) based on their α subunit. The activation of these G proteins initiates distinct downstream signaling cascades.

Below are diagrams illustrating the canonical GPCR signaling pathways potentially affected by this compound.

Figure 1: General overview of GPCR signaling modulation by this compound.

Gαs-Coupled Receptor Signaling

References

- 1. This compound: An allosteric modulator of both agonist and antagonist binding to G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The 'allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The ‘allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility, Mechanism, and Experimental Characterization of SCH-202676: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties and biological activity of SCH-202676, a compound initially investigated as an allosteric modulator of G protein-coupled receptors (GPCRs). This document will be of interest to researchers in pharmacology, medicinal chemistry, and drug development, offering critical data on solubility, a revised understanding of its mechanism of action, and detailed experimental workflows for its characterization.

Solubility of this compound

The solubility of a compound is a critical parameter for its use in experimental assays and for its potential as a therapeutic agent. The solubility of this compound has been determined in several common laboratory solvents.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in various solvents. It is important to note that the hydrobromide salt of this compound is often used in commercial preparations.

| Solvent | Concentration | Notes |

| Dimethyl Sulfoxide (DMSO) | Soluble to 25 mM[1] | Gentle warming may be required.[1] |

| Dimethyl Sulfoxide (DMSO) | 40 mg/mL[2] | |

| Dimethyl Sulfoxide (DMSO) | 10 mg/mL[3] | |

| Dimethylformamide (DMF) | 5 mg/mL[3] | |

| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL[3] | |

| Water | Insoluble[2] |

Note: The molecular weight of this compound hydrobromide is 348.26 g/mol .[1]

Mechanism of Action: A Re-evaluation

Initial studies identified this compound as a potential allosteric modulator of a wide range of GPCRs, including adenosine, opioid, muscarinic, adrenergic, and dopaminergic receptors, with IC50 values in the range of 0.1-1.8 μM.[1] It was observed to inhibit both agonist and antagonist binding to these receptors.[2] However, subsequent research has revealed that this compound is not a true allosteric modulator. Instead, it acts as a sulphydryl-reactive compound.[1]

This revised understanding indicates that this compound disrupts GPCR signaling through a thiol-based mechanism, an effect that can be reversed by the reducing agent dithiothreitol (DTT). This reactivity with sulfhydryl groups on proteins is a critical consideration for any experimental design involving this compound.

Below is a diagram illustrating the proposed mechanism of this compound's interaction with GPCR signaling.

References

In Vitro Characterization of SCH-202676: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SCH-202676, a novel thiadiazole compound, has been a subject of scientific intrigue due to its complex interactions with G protein-coupled receptors (GPCRs). Initially identified as a non-selective allosteric modulator, subsequent research has unveiled a more nuanced, and at times conflicting, pharmacological profile. This technical guide provides an in-depth overview of the in vitro characterization of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its proposed mechanisms of action. The information is intended to serve as a comprehensive resource for researchers in pharmacology and drug development.

Pharmacological Profile: A Dual Identity

This compound has been demonstrated to inhibit the binding of both agonists and antagonists to a wide array of GPCRs, including adenosine, opioid, muscarinic, adrenergic, and dopaminergic receptors.[1] This broad activity initially pointed towards a mechanism involving a common, conserved structural motif across different GPCRs. However, a significant body of evidence now suggests that this compound may act as a thiol-reactive compound, with its effects being sensitive to the presence of reducing agents like dithiothreitol (DTT). This dual interpretation of its mechanism of action is a central theme in its in vitro characterization.

Quantitative Data Summary

The following tables summarize the reported in vitro activities of this compound across various GPCRs.

Table 1: Inhibitory Activity of this compound on Radioligand Binding to Various GPCRs

| Receptor Subtype | Radioligand | Assay Type | IC50 (µM) | Reference |

| α2a-Adrenergic | Agonist ([3H]UK-14,304) & Antagonist ([3H]Yohimbine) | Radioligand Binding | 0.5 | [2][3] |

| Adenosine (A1, A2A, A3) | Not Specified | Radioligand Binding | 0.1 - 1.8 | [1] |

| Opioid (µ, δ, κ) | Not Specified | Radioligand Binding | 0.1 - 1.8 | [1] |

| Muscarinic (M1, M2) | Not Specified | Radioligand Binding | 0.1 - 1.8 | [1] |

| Dopaminergic (D1, D2) | Not Specified | Radioligand Binding | 0.1 - 1.8 | [1] |

Table 2: Functional Activity of this compound

| Assay Type | Receptor System | Effect | Concentration | Reference |

| [35S]GTPγS Binding | Rat Forebrain Membranes | Enhanced Labeling | Not Specified | [3] |

| Agonist-induced Activation | α2a-Adrenergic Receptor | Inhibition | Not Specified | [2] |

Experimental Protocols

Radioligand Binding Assay

This protocol is a generalized procedure based on standard methods for determining the affinity of a compound for a receptor.

Objective: To determine the inhibitory concentration (IC50) of this compound against the binding of a specific radioligand to a target GPCR.

Materials:

-

Cell membranes expressing the target GPCR

-

Radioligand specific for the target receptor (e.g., [3H]Yohimbine for the α2a-adrenergic receptor)

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a suitable buffer and prepare a membrane fraction by differential centrifugation.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis.

[35S]GTPγS Functional Assay

This assay measures the activation of G proteins, a downstream event of GPCR activation.

Objective: To assess the functional effect of this compound on agonist-induced G protein activation.

Materials:

-

Cell membranes expressing the target GPCR and associated G proteins

-

[35S]GTPγS (a non-hydrolyzable GTP analog)

-

GTPγS Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)

-

GDP

-

Agonist for the target receptor

-

This compound

-

(Optional) Dithiothreitol (DTT) to test for thiol reactivity

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Membrane Preparation: As described in the radioligand binding assay protocol.

-

Pre-incubation: Pre-incubate the membranes with the agonist and varying concentrations of this compound in the assay buffer.

-

Initiation of Reaction: Add [35S]GTPγS to initiate the binding reaction.

-

Incubation: Incubate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold wash buffer.

-

Scintillation Counting: Measure the radioactivity on the filters.

-

Data Analysis: Analyze the data to determine the effect of this compound on agonist-stimulated [35S]GTPγS binding. To investigate the thiol-reactivity, the assay can be performed in the presence and absence of DTT.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanisms of action of this compound and a typical experimental workflow for its characterization.

Caption: Proposed allosteric modulation mechanism of this compound on a GPCR.

Caption: Proposed thiol-reactivity mechanism of this compound.

Caption: A typical experimental workflow for the in vitro characterization of this compound.

Discussion and Future Directions

The dualistic nature of this compound's pharmacology presents both challenges and opportunities for researchers. While its broad-spectrum activity against various GPCRs makes it a complex tool for targeted studies, its unique mechanism of action warrants further investigation. The conflicting reports on whether it acts as a true allosteric modulator or a thiol-reactive compound highlight the importance of careful experimental design, particularly the inclusion of reducing agents like DTT in functional assays.

Future research should focus on:

-

Definitive determination of the mechanism of action: Utilizing structural biology techniques and site-directed mutagenesis to pinpoint the exact binding site and the nature of the interaction.

-

Exploring the structure-activity relationship: Synthesizing and testing analogs of this compound to identify compounds with improved selectivity and a more defined mechanism of action.

-

Investigating its potential as a chemical probe: Despite its complexity, this compound could serve as a valuable tool to study the role of conserved structural motifs or cysteine residues in GPCR function.

This technical guide provides a snapshot of the current understanding of the in vitro characterization of this compound. As research progresses, a clearer picture of this enigmatic compound will undoubtedly emerge, potentially paving the way for the development of novel therapeutics targeting GPCRs.

References

Unveiling the Off-Target Profile of SCH-202676: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Initially identified as a promising allosteric modulator of a wide array of G protein-coupled receptors (GPCRs), SCH-202676 (N-(2,3-diphenyl-1,2,4-thiadiazol-5-(2H)-ylidene)methanamine) has since been the subject of deeper investigation revealing a more complex pharmacological profile. This technical guide provides a comprehensive overview of the known off-target effects of this compound, focusing on its thiol-based mechanism of action that leads to broad, non-specific interactions with numerous GPCRs. The information presented herein is intended to inform researchers and drug development professionals of the compound's promiscuous activity, aiding in the critical evaluation of its utility as a pharmacological tool and potential therapeutic agent.

Core Finding: A Thiol-Reactive Compound, Not a True Allosteric Modulator

Quantitative Analysis of Off-Target Binding

This compound has been shown to inhibit radioligand binding to a structurally diverse range of GPCRs. The following table summarizes the available quantitative data on these off-target interactions.

| Target Receptor Family | Specific Receptor(s) | Measured Effect (IC50) | Experimental Context | Reference |

| Adrenergic | α2a-adrenergic | 0.5 µM | Inhibition of radiolabeled agonist and antagonist binding. | [2] |

| α- and β-adrenergic | 0.1 - 1.8 µM (general range) | Inhibition of radioligand binding. | ||

| Opioid | µ-, δ-, and κ-opioid | 0.1 - 1.8 µM (general range) | Inhibition of radioligand binding. | [2] |

| Muscarinic | M1 and M2 | 0.1 - 1.8 µM (general range) | Inhibition of radioligand binding. | [2] |

| M1 | Mixed competitive/noncompetitive inhibition | Intact cell assays of acetylcholine-mediated phosphoinositide hydrolysis. | [3] | |

| Dopaminergic | D1 and D2 | 0.1 - 1.8 µM (general range) | Inhibition of radioligand binding. | [2] |

It is important to note that this compound did not show inhibitory activity at the epidermal growth factor receptor (EGFR), a tyrosine kinase receptor, suggesting a degree of selectivity for GPCRs.[2]

Experimental Methodologies

The characterization of this compound's off-target effects has relied on a variety of in vitro assays. The following sections detail the general protocols for the key experiments cited.

Radioligand Binding Assays

These assays were employed to determine the inhibitory effect of this compound on the binding of specific radiolabeled ligands to various GPCRs.

General Protocol:

-

Membrane Preparation: Membranes from cells heterologously expressing the target GPCR or from native tissues are prepared by homogenization and centrifugation.

-

Incubation: A fixed concentration of a specific radioligand and varying concentrations of this compound are incubated with the prepared membranes in a suitable buffer.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters, representing the bound radioligand, is quantified using a scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand. Specific binding is calculated by subtracting non-specific binding from total binding. IC50 values are determined by non-linear regression analysis of the concentration-response curves.

[³⁵S]GTPγS Binding Assays

This functional assay measures the activation of G proteins coupled to GPCRs and was used to assess the impact of this compound on receptor signaling.

General Protocol:

-

Membrane Preparation: As described for radioligand binding assays.

-

Incubation: Membranes are incubated with a GPCR agonist, varying concentrations of this compound, GDP, and [³⁵S]GTPγS in an appropriate assay buffer. In some experiments, the reducing agent DTT is included to assess the thiol-dependency of the effects.

-

Termination and Separation: The binding reaction is terminated by rapid filtration, separating the membrane-bound [³⁵S]GTPγS from the free form.

-

Detection: The amount of [³⁵S]GTPγS bound to the G proteins in the membranes is quantified by scintillation counting.

-

Data Analysis: Basal binding is measured in the absence of an agonist. Agonist-stimulated binding is calculated by subtracting the basal binding. The effect of this compound is determined by its ability to inhibit agonist-stimulated [³⁵S]GTPγS binding.

¹H NMR Spectroscopy

¹H NMR was utilized to investigate the structural integrity of this compound in the presence of a reducing agent or biological tissue.

General Protocol:

-

Sample Preparation: this compound is incubated in a buffered solution (e.g., Tris-based buffer) with or without DTT or brain cryostat sections.

-

NMR Analysis: Following incubation, the supernatant is collected, and the ¹H NMR spectrum is acquired.

-

Data Interpretation: The resulting spectra are compared to a reference spectrum of this compound to identify any chemical shifts or changes in the signal pattern, which would indicate a structural modification of the compound.

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

Caption: Mechanism of this compound's thiol-dependent interaction with GPCRs.

Caption: Experimental workflow for a radioligand binding assay to determine this compound's inhibitory potency.

Conclusion

The evidence strongly indicates that this compound is not a selective allosteric modulator but rather a promiscuous inhibitor of a wide range of GPCRs through a thiol-dependent mechanism. This off-target activity is a critical consideration for researchers utilizing this compound in their studies. The broad inhibitory profile and the nature of its interaction necessitate careful experimental design, including the use of appropriate controls such as the reducing agent DTT, to correctly interpret any observed biological effects. For drug development professionals, the non-specific nature of this compound's interactions raises significant concerns regarding its potential for off-target toxicities and underscores the importance of thorough pharmacological profiling for any new chemical entity. This guide serves as a foundational resource for understanding the complex and often confounding off-target effects of this compound.

References

- 1. The 'allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: An allosteric modulator of both agonist and antagonist binding to G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Investigation of the interaction of a putative allosteric modulator, N-(2,3-diphenyl-1,2,4-thiadiazole-5-(2H)-ylidene) methanamine hydrobromide (this compound), with M1 muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antiviral Potential of SCH-202676 Against SARS-CoV-2 3CLpro: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH-202676, chemically known as N-(2,3-diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)methanamine, is a compound historically recognized as an allosteric modulator of G protein-coupled receptors (GPCRs).[1][2] However, recent research has unveiled a novel and significant antiviral activity of this compound, specifically its ability to inhibit the 3C-like protease (3CLpro) of SARS-CoV-2, the causative agent of COVID-19.[3][4] This technical guide provides an in-depth analysis of the antiviral properties of this compound against 3CLpro, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism and experimental workflow.

Quantitative Analysis of 3CLpro Inhibition

Recent studies have identified this compound (referred to as compound 6a in the primary literature) as a potent covalent inhibitor of SARS-CoV-2 3CLpro.[4] The inhibitory activity is time-dependent, suggesting a covalent binding mechanism. The IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by half, were determined at various incubation times.

| Incubation Time (minutes) | IC50 (μM) |

| 0 | 0.409 |

| 5 | 0.302 |

| 10 | 0.206 |

| 20 | 0.191 |

| Table 1: Time-dependent inhibitory activity of this compound (6a) against SARS-CoV-2 3CLpro. Data sourced from Ren P, et al. (2023).[3][4] |

Proposed Mechanism of Action: Covalent Inhibition

This compound is proposed to act as a non-peptidomimetic covalent inhibitor of 3CLpro.[4][5] The catalytic dyad of 3CLpro, consisting of Cysteine-145 and Histidine-41, is crucial for its proteolytic activity. The proposed mechanism involves a ring-opening metathesis reaction where the 2,3,5-substituted[3][6][7]-thiadiazole ring of this compound is attacked by the nucleophilic sulfur atom of the catalytic Cysteine-145 in the active site of 3CLpro.[4][5] This covalent modification of the active site cysteine leads to the irreversible inactivation of the enzyme, thereby inhibiting viral polyprotein processing and subsequent viral replication.

Experimental Protocols

The following section details the key experimental methodologies employed to characterize the inhibitory activity of this compound against SARS-CoV-2 3CLpro.

Recombinant 3CLpro Expression and Purification

-

Gene Synthesis and Cloning : The gene encoding for SARS-CoV-2 3CLpro was synthesized and cloned into an expression vector, such as pGEX-6P-1, containing a purification tag (e.g., GST-tag).

-

Protein Expression : The expression vector was transformed into a suitable bacterial host, typically E. coli BL21(DE3). Protein expression was induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) at a specific temperature and for a defined period.

-

Cell Lysis and Purification : Bacterial cells were harvested and lysed. The soluble fraction containing the recombinant 3CLpro was purified using affinity chromatography (e.g., GST-affinity resin).

-

Tag Cleavage and Further Purification : The purification tag was cleaved by a specific protease (e.g., PreScission Protease). Further purification steps, such as size-exclusion chromatography, were performed to obtain highly pure 3CLpro.

In Vitro 3CLpro Inhibition Assay (FRET-based)

A fluorescence resonance energy transfer (FRET) based assay is commonly used to measure the enzymatic activity of 3CLpro and the inhibitory effects of compounds.

-

Assay Principle : The assay utilizes a fluorogenic substrate containing a 3CLpro cleavage site flanked by a fluorophore and a quencher. In the intact substrate, the fluorescence is quenched. Upon cleavage by 3CLpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence intensity.

-

Assay Components :

-

Assay Buffer : Typically, a buffer such as 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, and 1 mM DTT.

-

Recombinant 3CLpro : Purified enzyme at a final concentration in the nanomolar range.

-

FRET Substrate : A specific peptide substrate for 3CLpro with a FRET pair (e.g., Edans/Dabcyl).

-

Test Compound : this compound dissolved in a suitable solvent (e.g., DMSO) at various concentrations.

-

-

Assay Procedure :

-

The recombinant 3CLpro is pre-incubated with varying concentrations of this compound for different time intervals (0, 5, 10, 20 minutes) at a controlled temperature (e.g., 37°C).

-

The enzymatic reaction is initiated by the addition of the FRET substrate.

-

The fluorescence intensity is monitored over time using a fluorescence plate reader at appropriate excitation and emission wavelengths.

-

-

Data Analysis : The initial velocity of the reaction is calculated from the linear phase of the fluorescence curve. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 values are then calculated by fitting the dose-response data to a suitable equation.

Broader Context and Previous Research

It is important to note that prior to the discovery of its anti-3CLpro activity, this compound was primarily investigated for its effects on GPCRs. Studies indicated that it acts as an allosteric modulator, inhibiting both agonist and antagonist binding to a variety of GPCRs.[1] However, subsequent research suggested that these effects might be mediated through thiol modification rather than a true allosteric mechanism, as the activity was sensitive to the presence of reducing agents like dithiothreitol (DTT).[2] This reactivity with sulfhydryl groups is consistent with its proposed covalent interaction with the cysteine residue in the active site of 3CLpro.

Conclusion

The recent identification of this compound as a covalent inhibitor of SARS-CoV-2 3CLpro opens a new avenue for its potential application as an antiviral agent. Its time-dependent inhibition and the proposed mechanism of covalent modification of the catalytic cysteine provide a strong basis for further investigation and development. This technical guide summarizes the current understanding of the anti-3CLpro activity of this compound, offering valuable data and methodological insights for the scientific community engaged in the discovery and development of novel COVID-19 therapeutics. Further studies are warranted to evaluate its efficacy and safety in more complex biological systems.

References

- 1. The ‘allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The 'allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Discovery, synthesis and mechanism study of 2,3,5-substituted [1,2,4]-thiadiazoles as covalent inhibitors targeting 3C-Like protease of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | CAS#:70375-43-8 | Chemsrc [chemsrc.com]

- 7. arkat-usa.org [arkat-usa.org]

Methodological & Application

Application Notes and Protocols for In Vitro Binding Assays of SCH-202676

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH-202676 (N-(2,3-diphenyl-1,2,4-thiadiazol-5-(2H)-ylidene)methanamine) is a thiadiazole compound that has been identified as an allosteric modulator of a variety of structurally distinct G protein-coupled receptors (GPCRs).[1] It has been shown to inhibit the binding of both agonists and antagonists to several GPCRs, including adenosine, opioid, adrenergic, muscarinic, and dopaminergic receptors.[2] Notably, this compound demonstrates divergent effects on purine receptors, inhibiting radioligand binding to human adenosine A₁, A₂ₐ, and A₃ receptors, while having no effect on the human P2Y₁ nucleotide receptor.[3][4][5]

These application notes provide a detailed protocol for conducting in vitro radioligand binding assays to characterize the interaction of this compound with GPCRs, with a particular focus on adenosine receptors.

Data Presentation

The following table summarizes the quantitative data for the inhibitory activity of this compound on human adenosine receptors as determined by radioligand binding assays.

| Receptor Subtype | Radioligand | IC₅₀ (µM) | Hill Slope | Cell Line | Reference |

| Adenosine A₁ | [³H]DPCPX | 0.77 ± 0.10 | 1.8 ± 0.2 | CHO | [3] |

| Adenosine A₂ₐ | [³H]ZM241385 | 0.55 ± 0.19 | 1.9 ± 0.1 | HEK-293 | [3] |

| Adenosine A₃ | [¹²⁵I]AB-MECA | 0.49 ± 0.18 | 1.7 ± 0.2 | CHO | [3] |

| α₂ₐ-Adrenergic | Not Specified | 0.5 | Not Specified | Not Specified | [2] |

Note: The Hill slopes being significantly greater than unity are indicative of positive cooperativity in the binding of this compound.[6]

Experimental Protocols

Protocol: In Vitro Radioligand Competition Binding Assay for this compound with Adenosine Receptors

This protocol outlines a method to determine the potency of this compound in inhibiting the binding of a radiolabeled ligand to a specific adenosine receptor subtype expressed in cultured cells.

1. Materials and Reagents

-

Cell Membranes: Membranes prepared from cell lines stably expressing the human adenosine receptor of interest (e.g., A₁, A₂ₐ, or A₃).

-

Radioligand: A high-affinity radiolabeled antagonist for the target receptor (e.g., [³H]DPCPX for A₁, [³H]ZM241385 for A₂ₐ).

-

This compound: The compound to be tested.

-

Non-specific Binding Control: A high concentration of a known unlabeled antagonist for the target receptor (e.g., 10 µM XAC for A₁ and A₂ₐ).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Adenosine Deaminase (ADA): To remove endogenous adenosine.

-

96-well Filter Plates: With appropriate filter material (e.g., GF/B).

-

Scintillation Fluid.

-

Microplate Scintillation Counter.

2. Experimental Procedure

-

Membrane Preparation:

-

Culture cells expressing the target adenosine receptor to a high density.

-

Harvest the cells and homogenize them in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 0.1-1 mg/mL. Store at -80°C.

-

-

Assay Setup:

-

On the day of the experiment, thaw the membrane preparation on ice.

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the following in order:

-

Assay Buffer

-

This compound at various concentrations (or vehicle for total binding).

-

Non-specific binding control (for determining non-specific binding).

-

Radioligand at a concentration near its Kd.

-

Cell membrane preparation.

-

-

Pre-treat the membrane preparation with adenosine deaminase (ADA, 2 U/mL) for 30 minutes at room temperature before adding it to the assay plate.

-

-

Incubation:

-

Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

-

Detection:

-

Dry the filter plate.

-

Add scintillation fluid to each well.

-

Count the radioactivity in each well using a microplate scintillation counter.

-

3. Data Analysis

-

Calculate the specific binding by subtracting the non-specific binding (counts in the presence of a high concentration of unlabeled antagonist) from the total binding (counts with vehicle).

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

Critical Consideration: Influence of Thiol-Reactivity

It has been demonstrated that the effects of this compound can be influenced by the presence of reducing agents like dithiothreitol (DTT).[1] In the absence of DTT, this compound can elicit non-specific effects in some functional assays, such as [³⁵S]GTPγS binding.[1] While the cited radioligand binding studies for adenosine receptors did not explicitly mention the inclusion of DTT, researchers should be aware of this property. It is recommended to test the effect of DTT (e.g., 1 mM) in the assay buffer to determine if it influences the binding of this compound to the receptor of interest.

Visualizations

Experimental Workflow for In Vitro Binding Assay

References

- 1. The ‘allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: An allosteric modulator of both agonist and antagonist binding to G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of the allosteric modulator this compound on adenosine and P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of the allosteric modulator this compound on adenosine and P2Y receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. periodicos.capes.gov.br [periodicos.capes.gov.br]

- 6. Investigation of the interaction of a putative allosteric modulator, N-(2,3-diphenyl-1,2,4-thiadiazole-5-(2H)-ylidene) methanamine hydrobromide (this compound), with M1 muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for SCH-202676 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Product Information

-

Product Name: SCH-202676

-

Chemical Name: N-(2,3-diphenyl-1,2,4-thiadiazol-5-(2H)-ylidene)methanamine

-

Mechanism of Action: this compound was initially identified as a broad-spectrum allosteric modulator of G protein-coupled receptors (GPCRs).[1][2][3] However, further studies have revealed that it is a thiol-reactive compound that disrupts GPCR function through sulfhydryl modification.[1][2][3] Its effects can be reversed by the reducing agent dithiothreitol (DTT).[1][2][3] This is a critical consideration for experimental design and data interpretation.

-

Target Receptors: this compound has been shown to inhibit a variety of GPCRs, including adenosine, opioid, muscarinic, adrenergic, and dopaminergic receptors.[1][4]

-

Chemical Properties:

-

Formula: C₁₅H₁₃N₃S

-

Molecular Weight: 267.35 g/mol

-

Solubility: Soluble in DMSO, insoluble in water.

-

Storage: Store as a solid at -20°C. Stock solutions in DMSO can be stored at -20°C for short periods. Avoid repeated freeze-thaw cycles.

-

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations (IC₅₀) of this compound for various GPCRs. It is important to note that these values can vary depending on the specific experimental conditions, cell type, and assay used.

| Target Receptor | Cell Type/Preparation | Assay Type | IC₅₀ (µM) | Reference |

| α₂ₐ-Adrenergic Receptor | CHO cell membranes | Radioligand Binding | 0.5 | [1][4] |

| Various GPCRs | (adenosine, opioid, muscarinic, adrenergic, dopaminergic) | Radioligand Binding | 0.1 - 1.8 |

Note: The promiscuous nature of this compound's activity is attributed to its thiol-reactivity rather than specific allosteric modulation of each receptor.

General Guidelines for Use in Cell Culture

3.1. Preparation of Stock Solutions

-

This compound is insoluble in aqueous solutions. Therefore, it is recommended to prepare a high-concentration stock solution in sterile DMSO. For example, to prepare a 10 mM stock solution, dissolve 2.67 mg of this compound in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles.

3.2. Important Considerations for Cell Culture Experiments

-

Thiol-Reactivity: The primary mechanism of action of this compound is through its reactivity with thiol groups on proteins, including GPCRs.[1][2][3] This can lead to non-specific effects.

-

Use of DTT as a Control: To distinguish between thiol-dependent effects and other potential mechanisms, it is highly recommended to include a control group where cells are co-treated with this compound and a reducing agent like dithiothreitol (DTT) at a concentration of approximately 1 mM.[1][2][3] The reversal of the observed effect by DTT would strongly suggest a thiol-mediated mechanism.

-

Vehicle Control: Always include a vehicle control group treated with the same final concentration of DMSO used to deliver this compound.

-

Concentration Range: Based on published data, a typical effective concentration range for this compound in cell-based assays is between 0.1 µM and 10 µM.[1][2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.

-

Incubation Time: The optimal incubation time will vary depending on the assay and the specific cellular response being measured. Typical incubation times can range from a few minutes for rapid signaling events to 24-48 hours for cytotoxicity or gene expression studies.

Experimental Protocols

4.1. General Protocol for Treating Cells with this compound

-

Cell Seeding: Seed cells in an appropriate culture plate (e.g., 96-well plate for high-throughput assays) at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Optimal seeding density should be determined empirically for each cell line.

-

Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.

-

Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound DMSO stock solution. Prepare serial dilutions of this compound in serum-free or low-serum cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that is toxic to the cells (typically ≤ 0.5%).

-

Treatment: Remove the culture medium from the cells and replace it with the medium containing the various concentrations of this compound, the vehicle control, and the DTT control.

-

Incubation: Incubate the cells for the desired period.

-

Assay Performance: Proceed with the specific downstream assay (e.g., cAMP assay, calcium flux assay, cytotoxicity assay).

4.2. Protocol: cAMP Assay for Gαs/Gαi-Coupled GPCRs

This protocol is designed to measure changes in intracellular cyclic adenosine monophosphate (cAMP) levels following GPCR modulation by this compound.

-

Cell Seeding and Treatment: Follow the "General Protocol for Treating Cells with this compound" (Section 4.1).

-

Agonist/Antagonist Stimulation: After the desired pre-incubation time with this compound, stimulate the cells with a known agonist or antagonist for the GPCR of interest. For Gαs-coupled receptors, an agonist will increase cAMP, while for Gαi-coupled receptors, an agonist will decrease forskolin-stimulated cAMP levels.

-

Cell Lysis: After stimulation, lyse the cells according to the manufacturer's instructions of the chosen cAMP assay kit.

-

cAMP Measurement: Measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

-

Data Analysis: Plot the cAMP concentration against the log of the agonist/antagonist concentration to generate dose-response curves. Compare the curves from cells treated with this compound to the control curves to determine the effect of the compound on GPCR signaling.

4.3. Protocol: Calcium Flux Assay for Gαq-Coupled GPCRs

This protocol measures changes in intracellular calcium concentration, a hallmark of Gαq-coupled GPCR activation.

-

Cell Seeding: Seed cells in a black, clear-bottom 96-well plate.

-

Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM) according to the manufacturer's protocol. This is typically done in a buffer like Hanks' Balanced Salt Solution (HBSS) for 30-60 minutes at 37°C.

-

Compound Pre-incubation: After dye loading, wash the cells and add the medium containing different concentrations of this compound, vehicle control, and DTT control. Incubate for the desired pre-incubation time.

-

Calcium Measurement: Place the plate in a fluorescence plate reader equipped with an automated injection system. Measure the baseline fluorescence for a short period.

-

Agonist Injection: Inject a known agonist for the Gαq-coupled GPCR of interest and continue to measure the fluorescence intensity over time.

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the agonist concentration to generate dose-response curves and evaluate the effect of this compound.

4.4. Protocol: Cytotoxicity Assay

This protocol assesses the effect of this compound on cell viability.

-

Cell Seeding and Treatment: Follow the "General Protocol for Treating Cells with this compound" (Section 4.1). A longer incubation period (e.g., 24, 48, or 72 hours) is typically used for cytotoxicity assays.

-

Viability Measurement: After the incubation period, measure cell viability using a suitable method. Common methods include:

-

MTT/XTT Assay: Measures the metabolic activity of viable cells.

-

LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells.

-

Live/Dead Staining: Uses fluorescent dyes to differentiate between live and dead cells, often analyzed by fluorescence microscopy or flow cytometry.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percent viability against the concentration of this compound to determine the cytotoxic concentration 50 (CC₅₀).

Visualizations

Caption: Generalized GPCR signaling pathway and the proposed mechanism of action of this compound.

Caption: General experimental workflow for studying the effects of this compound in cell culture.

References

- 1. This compound: An allosteric modulator of both agonist and antagonist binding to G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The ‘allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The 'allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for SCH-202676 in GPCR Inhibition Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH-202676, with the chemical name N-(2,3-diphenyl-1,2,4-thiadiazol-5-(2H)-ylidene)methanamine, was initially identified as a novel, non-selective allosteric modulator of a broad range of G protein-coupled receptors (GPCRs). It has been shown to inhibit the binding of both agonists and antagonists to various GPCRs, including adenosine, adrenergic, dopaminergic, muscarinic, and opioid receptors.[1][2] However, subsequent research has revealed that the inhibitory action of this compound may be attributed to its reactivity with sulfhydryl groups, suggesting a mechanism of thiol modification rather than true allosteric modulation.[3][4] This critical finding underscores the importance of careful experimental design, particularly concerning the use of reducing agents like dithiothreitol (DTT).

These application notes provide detailed protocols for utilizing this compound in GPCR inhibition studies, with a focus on radioligand binding and functional G protein activation assays. The information is intended to guide researchers in designing and interpreting experiments with this compound.

Data Presentation

Table 1: Inhibitory Concentrations of this compound on Various GPCRs

| Receptor Target | Assay Type | Cell/Tissue Type | Radioligand | IC50 (µM) | Reference |

| α2a-Adrenergic Receptor | Radioligand Binding | CHO cell membranes | [3H]Rauwolscine (antagonist) | 0.5 | [1] |

| Adenosine A1 Receptor | Radioligand Binding | CHO cells | [3H]DPCPX (antagonist) | ~0.8 | [2] |

| Adenosine A2A Receptor | Radioligand Binding | HEK-293 cells | [3H]ZM241385 (antagonist) | ~0.5 | [2] |

| Adenosine A3 Receptor | Radioligand Binding | CHO cells | [3H]PSB-11 (antagonist) | ~0.7 | [2] |

| µ-Opioid Receptor | Radioligand Binding | CHO cell membranes | [3H]Diprenorphine (antagonist) | ~0.3 | [1] |

| δ-Opioid Receptor | Radioligand Binding | CHO cell membranes | [3H]Naltrindole (antagonist) | ~0.4 | [1] |

| κ-Opioid Receptor | Radioligand Binding | CHO cell membranes | [3H]U69,593 (agonist) | ~0.2 | [1] |

| D1 Dopamine Receptor | Radioligand Binding | CHO cell membranes | [3H]SCH23390 (antagonist) | ~1.8 | [1] |

| D2 Dopamine Receptor | Radioligand Binding | CHO cell membranes | [3H]Spiperone (antagonist) | ~0.1 | [1] |

| M1 Muscarinic Receptor | Radioligand Binding | CHO cell membranes | [3H]N-methylscopolamine | Not specified | [5] |

| M2 Muscarinic Receptor | Radioligand Binding | CHO cell membranes | [3H]AF-DX 384 (antagonist) | ~0.6 | [1] |

Note: The inhibitory effects of this compound in functional assays, such as [35S]GTPγS binding, are sensitive to the presence of DTT. In the absence of DTT, this compound can cause non-specific effects.[3][4]

Experimental Protocols

Protocol 1: Radioligand Binding Assay for GPCR Inhibition

This protocol outlines a general procedure for assessing the inhibitory effect of this compound on radioligand binding to a target GPCR expressed in cell membranes.

Materials:

-

Cell membranes expressing the GPCR of interest

-

Radioligand specific for the target GPCR (e.g., [3H]-labeled agonist or antagonist)

-

This compound (stock solution in DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions)

-

Non-specific binding inhibitor (e.g., a high concentration of an unlabeled ligand)

-

96-well filter plates

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

Prepare Reagents: Dilute this compound to various concentrations in the assay buffer. The final DMSO concentration should be kept constant across all wells and should not exceed 1%.

-

Assay Setup: In a 96-well plate, add in the following order:

-

Assay buffer

-

This compound at various concentrations or vehicle (for total binding).

-

Non-specific binding inhibitor (for determining non-specific binding).

-

Radioligand at a concentration near its Kd.

-

Cell membranes (protein concentration to be optimized for the specific receptor).

-

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

-

Harvesting: Rapidly filter the incubation mixture through the filter plate using a cell harvester.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: [35S]GTPγS Binding Assay for Functional GPCR Inhibition

This protocol is designed to measure the effect of this compound on agonist-stimulated G protein activation. Crucially, it includes steps to address the thiol-reactivity of this compound.

Materials:

-

Cell membranes expressing the GPCR of interest

-

[35S]GTPγS

-

Agonist for the target GPCR

-

This compound (stock solution in DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA)

-

GDP

-

Dithiothreitol (DTT)

-

96-well filter plates

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

Prepare Reagents: Prepare dilutions of this compound and the agonist in the assay buffer. It is critical to perform parallel experiments with and without 1 mM DTT in the assay buffer to assess the thiol-dependent effects of this compound. [3][4]

-

Pre-incubation (optional but recommended): Pre-incubate the cell membranes with this compound or vehicle in the presence or absence of DTT for a specific time (e.g., 30 minutes) at room temperature.

-

Assay Setup: In a 96-well plate, add the following:

-

Assay buffer (with or without DTT)

-

GDP (typically 10-100 µM)

-

This compound at various concentrations or vehicle.

-

Agonist at a concentration that elicits a submaximal response (e.g., EC80). For basal binding, add vehicle instead of the agonist.

-

Cell membranes.

-

-

Initiate Reaction: Add [35S]GTPγS to all wells to start the binding reaction.

-

Incubation: Incubate the plate at 30°C for 30-60 minutes.

-

Harvesting and Washing: Terminate the reaction by rapid filtration and wash the filters as described in Protocol 1.

-

Scintillation Counting: Measure the bound [35S]GTPγS as described in Protocol 1.

-

Data Analysis: Calculate the agonist-stimulated [35S]GTPγS binding by subtracting the basal binding from the agonist-induced binding. Analyze the inhibitory effect of this compound on this stimulated response. Compare the results obtained in the presence and absence of DTT to understand the nature of the inhibition.

Mandatory Visualizations

Caption: GPCR signaling and the inhibitory action of this compound.

Caption: Workflow for a radioligand binding inhibition assay.

Caption: Workflow for a [35S]GTPγS functional assay.

References

- 1. This compound: An allosteric modulator of both agonist and antagonist binding to G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of the allosteric modulator this compound on adenosine and P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The ‘allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The 'allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Investigation of the interaction of a putative allosteric modulator, N-(2,3-diphenyl-1,2,4-thiadiazole-5-(2H)-ylidene) methanamine hydrobromide (this compound), with M1 muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

preparing SCH-202676 stock solutions for research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and handling of SCH-202676 stock solutions for research purposes. Adherence to these guidelines is crucial for ensuring the integrity and reproducibility of experimental results.

Introduction

This compound, with the chemical name N-(2,3-diphenyl-1,2,4-thiadiazol-5-(2H)-ylidene)methanamine, is a compound that has been characterized as a sulphydryl-reactive agent that modulates the function of a variety of G protein-coupled receptors (GPCRs).[1][2] Initially investigated as a potential allosteric modulator, further studies have revealed that its mechanism of action involves the modification of thiol groups, a characteristic that can be reversed by the reducing agent dithiothreitol (DTT).[1][3] This reactivity is a critical consideration in the design of experiments utilizing this compound. This compound has been shown to inhibit both agonist and antagonist binding to a wide range of GPCRs, including adenosine, opioid, muscarinic, adrenergic, and dopaminergic receptors, with IC50 values typically in the range of 0.1-1.8 μM.[2][4]

Physicochemical Properties and Solubility

Proper preparation of this compound stock solutions begins with an understanding of its physical and chemical properties. This data is essential for accurate concentration calculations and for selecting the appropriate solvent.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₃N₃S·HBr | |

| Molecular Weight | 348.26 g/mol | [2] |

| Appearance | Solid | General Knowledge |

| Solubility in DMSO | Soluble to 25 mM with gentle warming | [2] |

| Solubility in Water | Insoluble | [5] |

Preparation of Stock Solutions

This protocol details the steps for preparing a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials

-

This compound hydrobromide powder

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated precision balance

-

Vortex mixer

-

Pipettors and sterile tips

Protocol

-

Equilibrate this compound: Allow the vial of this compound powder to come to room temperature for at least 60 minutes before opening to prevent condensation.[6]

-

Weigh the Compound: On a calibrated precision balance, carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.48 mg of this compound (Molecular Weight: 348.26 g/mol ).

-

Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the weighed powder. For a 10 mM stock solution, if you weighed 3.48 mg, add 1 mL of DMSO.

-

Promote Solubilization: Tightly cap the vial and vortex thoroughly. Gentle warming may be required to achieve complete dissolution.[2] Visually inspect the solution to ensure no particulates are present.

-

Aliquot for Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.[6]

-

Storage: Store the aliquots at -20°C. Under these conditions, the stock solution is generally stable for up to one month.[6]

Experimental Considerations and Workflow

The sulphydryl-reactive nature of this compound necessitates careful consideration in experimental design. The presence of reducing agents like DTT can neutralize its effects.

Interaction with Reducing Agents

It has been demonstrated that the effects of this compound on GPCRs are reversed by the presence of 1 mM DTT.[1][3] Researchers should be aware of the components of their assay buffers and cell culture media. If the experimental system contains thiols, the effective concentration and activity of this compound may be compromised.

Experimental Workflow Diagram

The following diagram illustrates a recommended workflow for incorporating this compound into a typical cell-based assay, highlighting the critical step of considering the presence of reducing agents.

Caption: Workflow for preparing and using this compound.

Signaling Pathway Interaction

This compound exerts its effects by interacting with sulfhydryl groups on GPCRs, thereby inhibiting their signaling. This is distinct from classical competitive or allosteric antagonism. The diagram below conceptualizes this interaction.

Caption: Mechanism of this compound action on GPCR signaling.

By following these guidelines, researchers can effectively prepare and utilize this compound in their studies, ensuring greater accuracy and reproducibility of their findings.

References

- 1. The ‘allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SCH 202676 hydrobromide | Heterotrimeric G-protein GTPases | Tocris Bioscience [tocris.com]